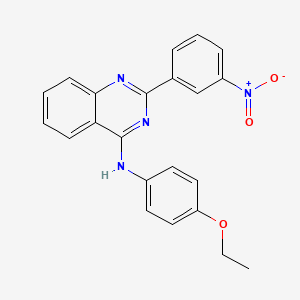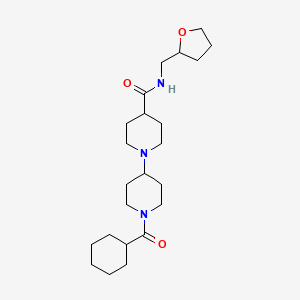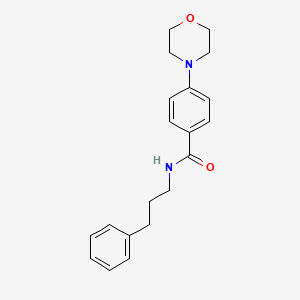![molecular formula C15H13Cl2FN2O B4670642 N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4670642.png)
N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea
Overview
Description
N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies to fight infections. Inhibition of BTK has been shown to be effective in the treatment of B cell malignancies and autoimmune diseases.
Mechanism of Action
BTK is a key signaling molecule in the B cell receptor signaling pathway, which is essential for B cell development and activation. BTK is activated upon binding of antigens to the B cell receptor, leading to downstream signaling events that result in B cell proliferation and survival. Inhibition of BTK by N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea prevents downstream signaling events, leading to decreased B cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at doses up to 100 mg/kg. N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been shown to be effective in reducing tumor growth and improving survival in mouse models of B cell malignancies and reducing disease activity in mouse models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is its selectivity for BTK, which reduces the potential for off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for once-daily dosing. However, a limitation of N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
For N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea include the evaluation of its efficacy and safety in clinical trials in patients with B cell malignancies and autoimmune diseases. The development of novel formulations or prodrugs of N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea with improved solubility may also be explored. Additionally, the combination of N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea with other targeted therapies or immunotherapies may be investigated to improve treatment outcomes. Finally, the exploration of the role of BTK inhibition in other diseases beyond B cell malignancies and autoimmune diseases may also be an area of future research.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. In vitro studies have shown that N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea inhibits BTK activity in a dose-dependent manner, leading to decreased B cell proliferation and survival. In vivo studies have demonstrated that N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea is effective in reducing tumor growth and improving survival in mouse models of B cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea has also been shown to be effective in reducing disease activity in mouse models of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-[2-(4-chlorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2FN2O/c16-11-3-1-10(2-4-11)7-8-19-15(21)20-14-6-5-12(17)9-13(14)18/h1-6,9H,7-8H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUZTPBNAOIHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)NC2=C(C=C(C=C2)Cl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4670567.png)

![N-(2,6-dimethylphenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4670588.png)
![N-cyclopropyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4670593.png)

![2-(4-bromo-1H-pyrazol-1-yl)-N-{5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}acetamide](/img/structure/B4670613.png)
![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4670615.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)prolinamide](/img/structure/B4670624.png)
![3-methyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B4670625.png)
![2-(3-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4670632.png)
![ethyl 4-[(2-methoxybenzoyl)amino]-3-methylbenzoate](/img/structure/B4670636.png)


![ethyl 2-{[(3-ethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4670652.png)